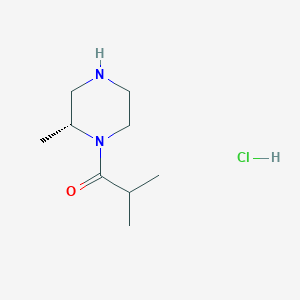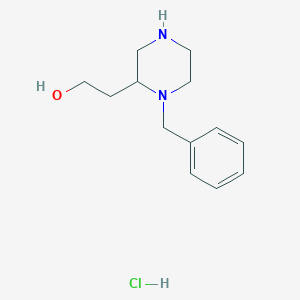
3-Methylquinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylquinolin-4(3H)-one is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. The compound’s unique structure, featuring a quinoline core with a methyl group at the 3-position and a keto group at the 4-position, makes it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with acetic anhydride under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the quinoline core .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often relies on the Skraup synthesis. This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The process is scalable and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and nitrating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 3-Methylquinolin-4-ol.
Substitution: 2-Substituted quinoline derivatives.
Scientific Research Applications
3-Methylquinolin-4(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylquinolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the methyl and keto groups.
2-Methylquinoline: Similar structure with a methyl group at the 2-position instead of the 3-position.
4-Hydroxyquinoline: Similar structure with a hydroxyl group at the 4-position instead of the keto group.
Uniqueness: 3-Methylquinolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 3-position and the keto group at the 4-position allows for unique interactions and applications that are not observed in other quinoline derivatives .
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-methyl-3H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-7H,1H3 |
InChI Key |
HBVLSOIOJIDYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B11715505.png)
![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B11715511.png)

![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)
![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)

![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
